4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a piperazine-based sulfonamide derivative featuring a chlorobenzenesulfonyl group and a terminal carboxylic acid moiety.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGVPOQQGHVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, with the CAS number 560995-22-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its interactions with various biological targets.
Molecular Formula : C14H17ClN2O5S
Molecular Weight : 360.81 g/mol
Structure : The compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a butanoic acid moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and chlorobenzenesulfonyl chloride. The reaction conditions often include organic solvents and catalysts to facilitate the formation of the target compound.
Research indicates that compounds containing the piperazine moiety can interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Specifically, this compound has been studied for its potential as a 5-HT6 receptor antagonist, which is implicated in conditions such as Alzheimer's disease and obesity .
Affinity Studies
In binding assays, this compound demonstrated poor affinity for the 5-HT6 receptor. This suggests that while it may share structural similarities with more potent analogs, its activity may be limited by its binding characteristics .
Case Studies and Research Findings
- Neuropharmacological Effects : A study explored the effects of similar piperazine compounds on cognitive function in animal models. Results indicated that while some compounds improved memory retention, this compound did not exhibit significant effects compared to controls .
- Antidepressant Activity : In a separate investigation into antidepressant-like effects, derivatives of piperazine were tested for their ability to modulate serotonin levels in the brain. While some showed promise, this specific compound did not yield significant results in enhancing serotonin transmission .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications to the piperazine ring or sulfonyl group could enhance biological activity. The presence of the chlorobenzene moiety was noted as potentially detrimental to receptor binding affinity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substitution: The chloro substituent balances electronegativity and lipophilicity between fluoro (high electronegativity, low steric bulk) and bromo (lower electronegativity, higher steric bulk). This may optimize interactions with hydrophobic enzyme pockets .
Acid-Base Properties :
- The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing solubility. Sulfonamide groups (pKa ~10) remain unionized, contributing to target binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and coupling reactions. For example, a general protocol (e.g., "Procedure G" in ) involves refluxing intermediates like 4-chlorobenzenesulfonyl chloride with piperazine derivatives in dichloromethane or ethanol, followed by purification via flash chromatography (ethyl acetate/petroleum ether). Yield optimization requires adjusting reaction time (e.g., 5–12 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:2 molar ratio of acyl chloride to amine). Post-synthesis, HPLC (>95% purity) and NMR (to confirm substituent integration) are critical for validation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonyl and piperazine peaks) and confirm substitution patterns. For example, aromatic protons in the 7.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, methanol/water mobile phase) ensures purity >95% .
- Melting Point Analysis : Consistency with literature values (e.g., 187–190°C for analogous piperazine derivatives) validates crystallinity .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodology : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ in ). Personal protective equipment (gloves, goggles) is mandatory. In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for specific first-aid measures (e.g., recommends immediate medical consultation for ingestion/inhalation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperazine derivatives across studies?
- Methodology : Conduct comparative bioactivity assays under standardized conditions. For example, ’s IC₅₀ comparison table for fluorinated analogs (e.g., 12.5 µM vs. 15.0 µM for neuroprotective vs. antimicrobial activity) highlights the need to control variables like enzyme source (e.g., KYN-3-OHase), buffer pH, and cell lines. Dose-response curves and statistical validation (e.g., triplicate experiments) reduce variability .
Q. What strategies are effective in elucidating the pharmacophore model for piperazine-linked butanoic acid derivatives with neuroprotective potential?
- Methodology :
- Molecular Docking : Map interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonding with KYN-3-OHase residues) .
- QSAR Studies : Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with activity using descriptors like LogP and polar surface area .
- In Vivo Validation : Test neuroprotection in animal models (e.g., murine oxidative stress assays) with pharmacokinetic profiling to assess blood-brain barrier penetration .
Q. How can synthetic byproducts or low-yield intermediates be identified and mitigated during scale-up?
- Methodology : Use LC-MS to track byproduct formation (e.g., ’s 22% yield for compound 26 due to side reactions). Optimize purification via gradient elution in chromatography or recrystallization (e.g., ethanol/water mixtures). Reaction monitoring via TLC or in-situ IR spectroscopy identifies incomplete steps early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
